molecular formula C12H19NO2 B12373640 Buctopamine-d9

Buctopamine-d9

Cat. No.: B12373640
M. Wt: 218.34 g/mol
InChI Key: JOGFUYPGDLRKHD-GQALSZNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Buctopamine-d9, like its non-deuterated counterpart, can undergo various chemical reactions. These include:

Scientific Research Applications

Buctopamine-d9 is primarily used in scientific research due to its stable isotope labeling. This makes it valuable in:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to track the distribution and breakdown of Buctopamine in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Buctopamine.

    Industry: Applied in the development of new β2 adrenoceptor agonists and related compounds.

Comparison with Similar Compounds

Buctopamine-d9 is unique due to its deuterium labeling, which distinguishes it from other β2 adrenoceptor agonists. Similar compounds include:

Properties

Molecular Formula

C12H19NO2

Molecular Weight

218.34 g/mol

IUPAC Name

4-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]phenol

InChI

InChI=1S/C12H19NO2/c1-12(2,3)13-8-11(15)9-4-6-10(14)7-5-9/h4-7,11,13-15H,8H2,1-3H3/i1D3,2D3,3D3

InChI Key

JOGFUYPGDLRKHD-GQALSZNTSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC=C(C=C1)O)O

Canonical SMILES

CC(C)(C)NCC(C1=CC=C(C=C1)O)O

Origin of Product

United States

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